
Hypobromite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypobromitee is a chemical compound with the formula BrO−. It is an ion that contains bromine in the +1 oxidation state. Hypobromitee is analogous to hypochlorite, which is found in common bleaches. It is used as a disinfectant and germicide in various industrial applications and also plays a role in the immune system .
Métodos De Preparación
Hypobromitee salts are typically formed by treating bromine with an aqueous alkali, such as sodium hydroxide or potassium hydroxide. The reaction is rapid at 20°C and can be represented as follows :
[ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ]
In this reaction, bromine disproportionates from oxidation state 0 to oxidation states -1 and +1. Sodium hypobromite can be isolated as an orange solid. this compound is not thermodynamically stable and can further disproportionate into bromide and bromate .
Análisis De Reacciones Químicas
Hypobromitee undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include :
Oxidation: Hypobromitee can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to bromide.
Disproportionation: Hypobromitee can disproportionate to form bromide and bromate.
The reaction conditions and reagents used in these reactions vary, but they often involve aqueous solutions and controlled temperatures. Major products formed from these reactions include bromide, bromate, and various oxidized organic compounds .
Aplicaciones Científicas De Investigación
Hypobromitee has several scientific research applications, including :
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Plays a role in the immune system, where it is produced by white blood cells to kill germs.
Medicine: Being researched for its potential use in treating bacterial infections, especially antibiotic-resistant bacteria.
Industry: Used as a disinfectant in water treatment, cooling water systems, and swimming pools.
Mecanismo De Acción
Hypobromitee exerts its effects primarily through its strong oxidizing properties. In biological systems, it is produced by eosinophils, a type of white blood cell, through the action of the enzyme eosinophil peroxidase. This enzyme catalyzes the oxidation of bromide to hypobromite using hydrogen peroxide . The this compound then acts as a germicide, killing pathogens by oxidizing their cellular components .
Comparación Con Compuestos Similares
Hypobromitee is similar to other hypohalites, such as hypochlorite and hypoiodite. These compounds share similar chemical properties and uses but differ in their reactivity and stability :
Hypochlorite (ClO−): More commonly used in household bleaches and disinfectants. It is more stable than this compound.
Hypoiodite (IO−): Less commonly used and less stable than this compound.
Hypobromitee is unique in its specific applications in industrial water treatment and its role in the immune system, where it is preferred over hypochlorite due to its higher reactivity with certain pathogens .
Propiedades
Fórmula molecular |
BrO- |
|---|---|
Peso molecular |
95.9 g/mol |
Nombre IUPAC |
hypobromite |
InChI |
InChI=1S/BrO/c1-2/q-1 |
Clave InChI |
JGJLWPGRMCADHB-UHFFFAOYSA-N |
SMILES |
[O-]Br |
SMILES canónico |
[O-]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



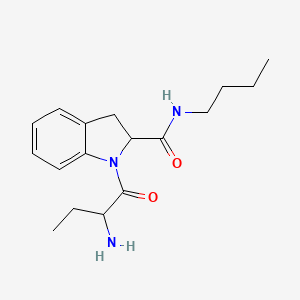

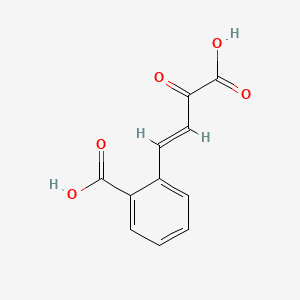
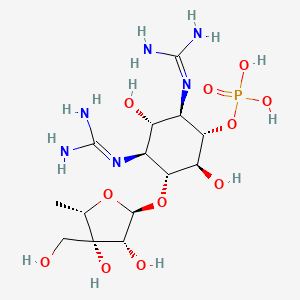
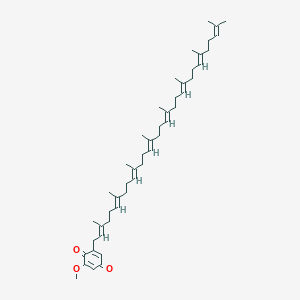
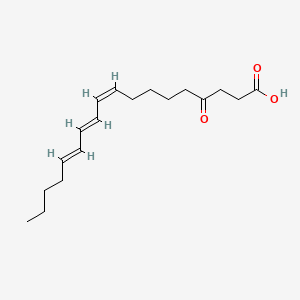
![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)


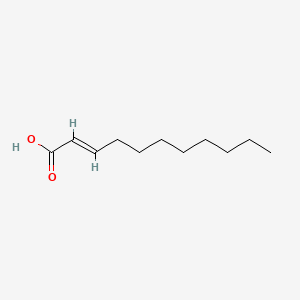

![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)
